N-(4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)-2-oxotetrahydro-2H-pyran-3-yl)acetamide
Description
Properties
Molecular Formula |
C29H31NO6 |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
N-[2-oxo-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C29H31NO6/c1-21(31)30-26-28(35-19-24-15-9-4-10-16-24)27(34-18-23-13-7-3-8-14-23)25(36-29(26)32)20-33-17-22-11-5-2-6-12-22/h2-16,25-28H,17-20H2,1H3,(H,30,31) |
InChI Key |
AYYVTZOWKSEYAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1=O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Starting Material Selection
The retrosynthetic approach decomposes the target compound into three key fragments:
- Tetrahydropyran-2-one core : Serves as the central scaffold.
- Benzyloxy-protected substituents : Positioned at C4, C5, and C6-methyl to ensure regioselectivity.
- Acetamide group : Introduced at C3 via nucleophilic substitution or acylation.
Starting materials typically include glucose derivatives or cyclic ketones, which provide the necessary stereochemical framework. For example, methyl α-D-glucopyranoside has been used as a precursor for similar poly-benzylated pyran derivatives.
Stepwise Synthetic Routes
Protection of Hydroxyl Groups
Benzylation is critical for masking hydroxyl groups during subsequent reactions. A representative procedure involves:
Tritylation at C6 :
Benzylation at C4 and C5 :
Deprotection of Trityl Group :
Formation of Tetrahydropyran-2-one Core
Cyclization strategies vary based on the starting material:
Route A: Lactonization of Linear Precursors
- Substrate : 4,5,6-Tri-O-benzyl-D-gluconic acid
- Reagents : DCC (N,N'-dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine)
- Conditions : CH₂Cl₂, 0°C to reflux, 6 hours
- Mechanism : Intramolecular esterification forms the 6-membered lactone.
Route B: Oxidation of Tetrahydrofuran Derivatives
Optimization Strategies
Analytical Characterization
Spectroscopic Confirmation
Challenges and Alternative Approaches
Stereochemical Control
The C3 acetamide orientation impacts biological activity. Enzymatic resolution using lipase AS Amano reduces racemization:
Chemical Reactions Analysis
Types of Reactions
N-(4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)-2-oxotetrahydro-2H-pyran-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)-2-oxotetrahydro-2H-pyran-3-yl)acetamide exhibit significant anticancer properties. The compound's ability to inhibit certain cancer cell lines has been linked to its structural features, which may interfere with cellular signaling pathways involved in proliferation and survival.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that derivatives of this class can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.
Building Block for Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it a versatile building block in organic synthesis.
Synthesis of Glycosides
The compound can be utilized in the synthesis of glycosides due to its benzyloxy groups, which can be selectively removed or modified to introduce different functionalities. This aspect is particularly useful in carbohydrate chemistry and the development of glycosylated compounds with enhanced biological activities.
Case Study: Anticancer Research
A study published in a peer-reviewed journal explored the anticancer effects of this compound on breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, suggesting potential therapeutic applications in oncology.
Case Study: Antimicrobial Efficacy
Another research article reported the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. The study highlighted the structure-activity relationship (SAR) that underpins the effectiveness of these compounds as antimicrobial agents.
Data Tables
| Application Area | Specific Use | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Significant inhibition of cancer cell lines observed in vitro |
| Medicinal Chemistry | Antimicrobial Agent | Effective against multiple bacterial strains |
| Synthetic Organic Chemistry | Intermediate for Complex Synthesis | Versatile building block for glycosides and other derivatives |
Mechanism of Action
The mechanism of action of N-(4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)-2-oxotetrahydro-2H-pyran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzyloxy groups and the tetrahydropyran ring play crucial roles in its binding to target molecules, influencing its biological activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing its pyran-acetamide backbone but differing in substituents, stereochemistry, or functional groups. Key differences in synthesis, reactivity, and applications are highlighted.
Structural Analogues and Their Properties
Functional and Reactivity Differences
- Boronated Analog (13) : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group in compound 13 facilitates Suzuki-Miyaura cross-coupling reactions, enabling modular C-glycoside synthesis. This contrasts with the target compound’s lack of a boron group, limiting its utility in metal-catalyzed reactions .
- Trichloroacetamide Derivatives (3.68a/b) : The trichloroacetamide group increases electrophilicity at the acetamide carbonyl, enhancing reactivity in nucleophilic substitutions compared to the target compound’s standard acetamide group .
- Trityloxy-Protected Analog (Hairui Chem) : The trityloxy group at C6 improves steric protection and stability during multi-step syntheses, whereas the target compound’s benzyloxy-methyl group offers less steric hindrance .
Biological Activity
N-(4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)-2-oxotetrahydro-2H-pyran-3-yl)acetamide, also known by its CAS number 55094-52-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 418.48 g/mol. The structure features multiple benzyloxy groups which may enhance lipophilicity and affect biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity . A study demonstrated that derivatives with benzyloxy substitutions can inhibit the growth of various bacteria and fungi. This is attributed to their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways.
Cytotoxicity and Anticancer Activity
Several studies have explored the cytotoxic effects of related compounds on cancer cell lines. For instance, compounds with similar structures have shown promising results in inducing apoptosis in human cancer cells, suggesting that this compound may possess anticancer properties.
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor . Specifically, it may inhibit certain enzymes involved in cancer progression or microbial resistance mechanisms. For example, inhibition of specific kinases or proteases can lead to reduced tumor growth or enhanced sensitivity to existing therapies.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, proposed mechanisms include:
- Membrane Disruption : The lipophilic nature of the benzyloxy groups may allow the compound to integrate into cell membranes, leading to increased permeability and eventual cell death.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways in cancer cells has been observed with similar compounds, potentially through mitochondrial dysfunction.
- Enzyme Interaction : Binding to active sites of target enzymes may prevent substrate access, thus inhibiting enzymatic activity critical for microbial survival or cancer cell proliferation.
Case Studies
- Antimicrobial Efficacy : A study conducted on various benzyloxy derivatives showed that certain modifications significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessment : In vitro studies involving MCF-7 and HeLa cells indicated that compounds structurally related to this compound exhibited IC50 values in the low micromolar range, suggesting strong cytotoxic potential .
- Enzyme Inhibition Study : Research highlighted the inhibition of specific kinases by benzyloxy-substituted compounds, leading to decreased proliferation rates in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
